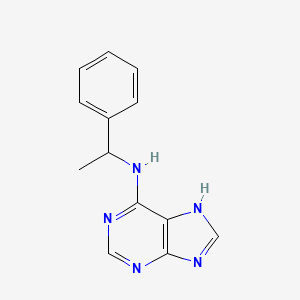

N-(1-phenylethyl)-9H-purin-6-amine

Description

Properties

CAS No. |

55553-54-3 |

|---|---|

Molecular Formula |

C13H13N5 |

Molecular Weight |

239.28 g/mol |

IUPAC Name |

N-(1-phenylethyl)-7H-purin-6-amine |

InChI |

InChI=1S/C13H13N5/c1-9(10-5-3-2-4-6-10)18-13-11-12(15-7-14-11)16-8-17-13/h2-9H,1H3,(H2,14,15,16,17,18) |

InChI Key |

OPBOKLRORBKBAN-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC3=C2NC=N3 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC3=C2NC=N3 |

Synonyms |

(R)-alpha-(N(6)-adenyl)styrene oxide alpha-(N6-adenyl)styrene oxide alpha-(N6-adenyl)styrene oxide, (R)-isomer alpha-(N6-adenyl)styrene oxide, (S)-isomer alpha-N6-Ad-SO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 1 Phenylethyl 9h Purin 6 Amine

Strategies for the Direct Synthesis of N-(1-phenylethyl)-9H-purin-6-amine

The direct synthesis of this compound typically involves the construction of the purine (B94841) ring system followed by the introduction of the 1-phenylethylamino side chain.

Precursor Selection and Reaction Conditions for Purine N-Alkylation

A common and effective method for synthesizing N-substituted purines is through the nucleophilic substitution of a leaving group on the purine ring with an appropriate amine. In the case of this compound, 6-chloropurine (B14466) is a frequently utilized precursor. The reaction involves the displacement of the chlorine atom at the C6 position of the purine ring by 1-phenylethylamine (B125046). nih.gov

The reaction conditions for this nucleophilic aromatic substitution can be varied to optimize the yield and purity of the product. Typically, the reaction is carried out in a suitable solvent, such as an alcohol (e.g., ethanol (B145695) or n-butanol), and may be heated to reflux to drive the reaction to completion. The presence of a base, such as triethylamine (B128534) or an excess of the reacting amine, is often employed to neutralize the hydrochloric acid generated during the reaction.

Another synthetic route starts from 5-amino-1-phenyl-1H-imidazole-4-carbonitrile. core.ac.ukresearchgate.net This intermediate can be converted to the corresponding 9-phenyl-9H-purin-6-amine through a multi-step process involving treatment with triethyl orthoformate and acetic anhydride (B1165640), followed by reaction with ammonia. core.ac.ukresearchgate.net This method builds the pyrimidine (B1678525) portion of the purine ring onto an existing imidazole (B134444) core.

The Leuckart reaction offers an alternative pathway for the synthesis of amines, including those with the 1-phenylethyl scaffold. mdpi.com This reductive amination process typically involves the reaction of a ketone or aldehyde with formic acid or a formate (B1220265) salt and an amine. mdpi.com While not a direct synthesis of the target molecule in one step from simple precursors, it represents a fundamental transformation that can be applied to create the crucial 1-phenylethylamine intermediate. mdpi.com

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |

| 6-Chloropurine | (S)-Amino acids | aq. Na2CO3, reflux | N-(purin-6-yl)-(S)-amino acids | nih.gov |

| 5-Amino-1-phenyl-1H-imidazole-4-carbonitrile | Ammonia | HC(OEt)3, Ac2O, then NH3, MeOH | 9-Phenyl-9H-purin-6-amine | core.ac.ukresearchgate.net |

| Ethyl 2-amino-2-cyanoacetate | 1-Phenylethylamine | Triethyl orthoacetate, Acetonitrile, reflux | Ethyl 5-amino-2-methyl-1-(1-phenylethyl)-1H-imidazole-4-carboxylate | nih.gov |

Optimization of Synthetic Pathways and Yields

Optimization of the synthesis of this compound focuses on improving reaction yields, minimizing side products, and simplifying purification procedures. In the reaction of 6-chloropurine with 1-phenylethylamine, the choice of solvent can influence the reaction rate and yield. Higher boiling point alcohols can facilitate the reaction but may also lead to the formation of undesired byproducts.

The regioselectivity of alkylation on the purine ring is a critical aspect to control. Alkylation can occur at different nitrogen atoms, primarily N7 and N9. nih.gov While the N9-substituted isomer is often the thermodynamically more stable and major product, reaction conditions can be tuned to favor the N7 isomer if desired. nih.gov For instance, using silylated purine derivatives in the presence of a Lewis acid catalyst like SnCl4 can promote N7-alkylation. nih.gov

For the synthesis starting from imidazole precursors, the cyclization step to form the purine ring is crucial. The reaction of 5-amino-4-cyanoimidazoles with triethyl orthoformate and acetic anhydride to form an intermediate imidate, followed by treatment with ammonia, has been shown to produce 9-aryl-6-aminopurines in good yields (67-83%). core.ac.uk The reaction temperature for the initial imidate formation is typically maintained between 60-80°C. core.ac.uk

Derivatization and Analog Generation of the this compound Scaffold

The this compound scaffold provides a versatile platform for the generation of diverse analogs through modifications at various positions.

Modification of the Phenylethyl Moiety

The phenylethyl group offers several opportunities for structural modification. Substituents can be introduced onto the phenyl ring to explore the effects of electronic and steric properties. For example, the synthesis of 1-(m-hydroxyphenyl)ethylamine has been achieved using (R)- or (S)-α-PEA-imines as chiral building blocks, followed by reduction and selective hydrogenolysis. nih.gov This highlights the potential for creating analogs with hydroxyl groups or other functionalities on the aromatic ring.

Furthermore, the length of the alkyl chain connecting the phenyl ring to the amine can be varied. For instance, N6-(5-phenylpentan-1-yl)adenine has been synthesized, demonstrating the feasibility of extending the linker between the aromatic and purine moieties. nih.gov

Substitutions on the Purine Ring System

The purine ring itself is amenable to a wide range of substitutions. The C2 and C8 positions are common sites for modification. For example, various substituents can be introduced at the C6 position of the purine ring, starting from a 6-chloro-7-(tert-butyl)purine precursor. nih.gov This allows for the synthesis of derivatives with oxygen, sulfur, nitrogen, and carbon-based substituents at this position. nih.gov

Additionally, the nitrogen atoms of the purine ring can be alkylated. While N9 is the most common site of substitution, methods for the regioselective alkylation of N7 have also been developed. nih.gov The synthesis of 9-benzyl-6-ethynylpurine and its subsequent reactions demonstrate the possibility of introducing various groups at the N9 position. researchgate.net

Stereoselective Synthesis of Enantiomeric Forms and Diastereomers

The 1-phenylethylamine moiety contains a chiral center, meaning that this compound can exist as a pair of enantiomers, (R)- and (S)-N-(1-phenylethyl)-9H-purin-6-amine. The stereoselective synthesis of these enantiomers is of significant interest.

One approach is to use enantiomerically pure 1-phenylethylamine as a starting material. Chiral resolution of racemic 1-phenylethylamine can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. nih.gov

Alternatively, stereoselective synthetic methods can be employed. For example, the synthesis of chiral secondary amines has been achieved through the copper-catalyzed enantioselective arylation of N-azaaryl aldimines. nih.gov Asymmetric reduction of imines derived from acetophenone (B1666503) and an amine can also yield enantiomerically enriched 1-phenylethylamines.

When coupling N-(purin-6-yl)-α-amino acids with other chiral molecules, such as dimethyl (S)-glutamate, racemization at the chiral center of the amino acid has been observed. nih.gov This suggests that the purine moiety may facilitate the formation of a chirally labile intermediate. nih.gov To obtain stereochemically pure diastereomers, an alternative approach involving the nucleophilic substitution of 6-chloropurine with pre-formed dipeptides has been successfully employed. nih.gov The enantiomeric purity of the final products can be confirmed using techniques like chiral HPLC. nih.gov

Novel Synthetic Approaches and Integration of Green Chemistry Principles in Purine Synthesis

The drive towards sustainable chemical manufacturing has spurred the development of innovative synthetic strategies for purine derivatives. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous substances, aligning with the core tenets of green chemistry. Key advancements include microwave-assisted synthesis, one-pot reactions, and the use of greener solvent systems.

One of the most promising green chemistry techniques applied to purine synthesis is the use of microwave irradiation. nih.govrsc.orgresearchgate.net Microwave-assisted organic synthesis can dramatically reduce reaction times, improve yields, and often allows for reactions to be conducted in more environmentally friendly solvents, including water. rsc.org For instance, the synthesis of C6-cyclo secondary amine-substituted purine analogues has been efficiently achieved in neat water under microwave irradiation, offering a rapid and convenient method for preparing acyclic nucleosides in high yields. rsc.org This approach eliminates the need for volatile and often toxic organic solvents.

A notable development is the microwave-assisted one-pot synthesis of 8-arylmethyl-9H-purin-6-amines. nih.gov This method simplifies the traditional three-step protocol into a single, efficient step. The one-pot procedure involves the reaction of an aryl acetic acid, an aminopyrimidine, and triphenyl phosphite (B83602) in anhydrous pyridine (B92270) under microwave irradiation at 220°C. nih.gov This streamlined approach not only saves time and resources but also minimizes the generation of intermediate waste products. While this specific example focuses on 8-substituted purines, the principle can be conceptually applied to the synthesis of N6-substituted purines like this compound.

The classical synthesis of this compound typically involves the nucleophilic substitution of a leaving group, commonly a chlorine atom, at the C6 position of the purine ring with 1-phenylethylamine. The precursor, 6-chloropurine, is often synthesized from hypoxanthine (B114508) using reagents like phosphorus oxychloride. google.comgoogle.com This traditional pathway can be made greener by optimizing reaction conditions and solvent choice.

The table below summarizes key aspects of novel and green synthetic approaches relevant to the synthesis of this compound and its analogues.

| Synthetic Approach | Key Features | Green Chemistry Principles | Potential Application to this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.govrsc.orgresearchgate.net | Energy efficiency, use of alternative solvents (e.g., water). rsc.org | Direct amination of 6-chloropurine with 1-phenylethylamine under microwave irradiation in a green solvent. |

| One-Pot Synthesis | Multiple reaction steps in a single vessel, reduced workup and purification. researchgate.netacs.orgrsc.org | Waste prevention, atom economy. | A one-pot reaction starting from a pyrimidine precursor to directly form the N6-substituted purine ring. |

| Aqueous Media Reactions | Use of water as a solvent, reducing reliance on volatile organic compounds (VOCs). rsc.org | Safer solvents and auxiliaries. | Nucleophilic substitution of 6-chloropurine with 1-phenylethylamine in an aqueous system, potentially with a phase-transfer catalyst. |

| Catalytic Methods | Use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. | Catalysis. | Development of a catalytic system for the direct C-N bond formation between a purine precursor and 1-phenylethylamine. |

By integrating these novel and green methodologies, the synthesis of this compound can be achieved in a more sustainable and efficient manner, reflecting the ongoing evolution of modern synthetic chemistry.

Biological Activity and Mechanistic Elucidation of N 1 Phenylethyl 9h Purin 6 Amine

N-(1-phenylethyl)-9H-purin-6-amine as a Cytokinin Analog in Plant Physiology

This compound is recognized as a synthetic cytokinin, a class of plant-specific hormones that are fundamental to the regulation of the cell cycle and numerous developmental processes. nih.gov Cytokinins, in conjunction with other phytohormones like auxin, are pivotal in plant morphogenesis, influencing the formation and growth of both shoots and roots. nih.gov The basic structure of natural cytokinins is an N6-substituted purine (B94841) derivative, and this compound mimics this structure, enabling it to function as a cytokinin analog. nih.gov

Influence on Plant Growth and Developmental Processes (e.g., cell division, differentiation, senescence)

As a cytokinin analog, this compound plays a significant role in various facets of plant growth and development. Cytokinins are known to be essential for leaf growth, acting as a key regulatory factor in plant meristem activity. nih.gov They are instrumental in promoting cell division and also influence cell expansion, which together determine the final size of plant organs such as leaves. nih.gov

The influence of cytokinins extends to the regulation of apical dominance in the shoot, chloroplast development, and the delay of leaf senescence. nih.govnih.gov By slowing the process of leaf senescence, cytokinins can prolong the photosynthetic period of a leaf. nih.gov This anti-senescent activity is a well-documented function of cytokinins, where a decrease in cytokinin levels is considered a key signal for initiating the senescence process. nih.gov

The table below summarizes the diverse roles of cytokinins, including analogs like this compound, in plant development.

| Developmental Process | Effect of Cytokinins |

| Cell Division | Promotes cell division, particularly in leaf development. nih.gov |

| Cell Expansion | Increases cell size by promoting cell wall elongation and increasing turgor pressure. nih.gov |

| Shoot Growth | Stimulates shoot growth and development from apical meristems. nih.gov |

| Root Growth | Inhibits root growth and branching. nih.gov |

| Apical Dominance | Influences the control of apical dominance. nih.gov |

| Chloroplast Development | Participates in the development of chloroplasts. nih.gov |

| Leaf Senescence | Delays the onset and progression of leaf senescence. nih.govnih.gov |

Regulation of Cellular Proliferation and Organogenesis in Plant Tissue Culture

In the context of plant tissue culture, cytokinins are crucial for inducing cell division and differentiation. nih.govnih.gov The balance between auxins and cytokinins is a foundational concept in plant morphogenesis, first proposed by Skoog and Miller, which dictates whether undifferentiated callus tissue will form roots or shoots. nih.gov this compound, as a synthetic cytokinin, can be used in tissue culture media to stimulate the proliferation of shoots, a process known as organogenesis.

The application of cytokinins in tissue culture is essential for the regeneration of whole plants from explants or callus. By manipulating the concentration of cytokinins like this compound relative to auxins, it is possible to direct the developmental pathway of the cultured tissues towards the formation of shoots. This is a common practice for the micropropagation of various plant species.

Investigation of this compound in Other Biological Systems (In Vitro and Non-Mammalian Models)

While the primary and most well-understood role of this compound is as a cytokinin in plants, some related purine derivatives have been investigated in other biological contexts. For instance, certain N6-substituted purine derivatives have shown biological activity in non-mammalian systems. Some benzylaminopurine derivatives have demonstrated antiviral activity against alphaviruses. mdpi.com It is important to note that research into the effects of this compound outside of plant systems is less extensive.

Structure Activity Relationship Sar Studies of N 1 Phenylethyl 9h Purin 6 Amine Derivatives

Elucidating Key Structural Features for Biological Potency and Selectivity

The biological activity of N-(1-phenylethyl)-9H-purin-6-amine derivatives is intricately linked to the specific structural features of the molecule. Modifications at the N6-position of the purine (B94841) ring, the phenylethyl moiety, and the purine core itself have profound effects on potency and selectivity.

The N6-Substituent: The nature of the substituent at the N6-position is a primary determinant of biological activity. For instance, in studies on N6-substituted adenosine (B11128) derivatives, the size and nature of the N6-alkyl group were found to be associated with selectivity for certain receptor subtypes. researchgate.net Small N6-alkyl groups have been linked to selectivity for human A3 adenosine receptors over rat A3 adenosine receptors. researchgate.net Furthermore, the presence of an arylpiperazinyl system connected at the 6-position of the purine ring has been shown to be beneficial for cytotoxic activity against cancer cell lines. nih.govimtm.cz

The Phenyl Ring: Substitutions on the phenyl ring of the N-(1-phenylethyl) group can significantly modulate biological activity. For example, in a study of N6-(1S,2R)-(2-phenyl-1-cyclopropyl)adenosine analogues, substitutions on the phenyl ring were explored to understand their effect on affinity at adenosine receptors. A 3-nitrophenyl analogue demonstrated notable stereoselectivity in binding. nih.gov The position of substituents is also critical; for instance, a chloro substituent on a benzyl (B1604629) ring was found to decrease efficacy depending on its position. researchgate.net

The Purine Core: Modifications to the purine ring system itself are also pivotal. Research on 2,6,9-trisubstituted purine derivatives has indicated that while an arylpiperazinyl system at the C6 position is favorable for cytotoxicity, bulky systems at the C-2 position of the purine are not. nih.govimtm.cz This highlights the importance of the substitution pattern on the purine scaffold for achieving desired biological outcomes.

The following table summarizes the general SAR findings for this compound and related N6-substituted purine derivatives:

| Structural Moiety | Modification | Impact on Biological Activity |

| N6-Substituent | Small alkyl groups | Can increase selectivity for specific receptor subtypes. researchgate.net |

| Arylpiperazinyl system | Beneficial for cytotoxic activity. nih.govimtm.cz | |

| Phenyl Ring | Substitutions (e.g., nitro, chloro) | Modulates receptor binding affinity and efficacy. researchgate.netnih.gov |

| Position of substituent | Critical for determining the effect on biological activity. researchgate.net | |

| Purine Core | Substitution at C2 | Bulky groups can be detrimental to activity. nih.govimtm.cz |

| Substitution at C6 | A key position for introducing moieties that enhance potency. nih.govimtm.cz | |

| Substitution at N9 | Can influence overall conformation and interaction with targets. |

Impact of Chiral Centers on Biological Activity and Stereoselectivity

The this compound molecule possesses a chiral center at the C1 position of the phenylethyl group. The stereochemistry at this center can have a profound impact on the biological activity of the derivatives, a phenomenon known as stereoselectivity. nih.gov

Research on related N6-arylethyl adenosine derivatives has clearly demonstrated the importance of stereochemistry. For instance, stereoselectivity in binding to the rat A3 adenosine receptor was observed for N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer. researchgate.net This indicates that the spatial arrangement of the phenyl and methyl groups around the chiral carbon is critical for optimal interaction with the biological target. The differential binding and activity between enantiomers underscore the three-dimensional nature of the drug-receptor interaction.

In a broader context, the influence of stereochemistry on biological activity is a well-established principle in medicinal chemistry. nih.gov The specific configuration of chiral centers can dictate how a molecule fits into a binding pocket, affecting its affinity and efficacy. For many biologically active compounds, only one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of enantiomerically pure this compound derivatives are essential for fully characterizing their pharmacological profile and optimizing their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Selection of Molecular Descriptors for Purine Analogs

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. wiley.com For purine analogs, a variety of descriptors have been employed to build predictive QSAR models. These can be broadly categorized as:

1D and 2D Descriptors: These are the simplest descriptors and include physicochemical properties like molecular weight, logP (lipophilicity), and counts of specific atoms or functional groups (e.g., H-Donor Count, SsOHcount). researchgate.net Topological descriptors, which describe the connectivity of atoms in a molecule, also fall into this category.

3D Descriptors: These descriptors capture the three-dimensional properties of a molecule, such as steric and electronic fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques that utilize these descriptors. Studies on 2,6,9-trisubstituted purines have shown that steric properties, more so than electronic properties, can better explain the cytotoxicity of the compounds. nih.govmdpi.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index, and molar refractivity. researchgate.net

The selection of descriptors is a critical step, as irrelevant or redundant descriptors can lead to a poorly predictive model. Often, a combination of different classes of descriptors provides the most comprehensive and predictive QSAR model. nih.gov

A study on purine derivatives as c-Src tyrosine kinase inhibitors identified descriptors like SsCH3E-index (electro-topological state for the number of methyl groups), H-Donor Count, and T_2_Cl_3 as being significant for activity. researchgate.net

Development and Validation of QSAR Models for Predictive Biology

The development of a QSAR model involves establishing a mathematical relationship between the selected molecular descriptors (independent variables) and the biological activity (dependent variable) of a series of compounds. nih.gov This is typically done using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression. researchgate.net

A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. nih.goveuropa.eu Validation is typically performed through:

Internal Validation: This assesses the stability of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: This evaluates the model's ability to predict the activity of an external set of compounds (the test set) that were not used in model development. The predictive ability is often measured by the predictive r² (r²_pred). A good QSAR model should have a high r²_pred value. mdpi.comnih.gov

For example, a 2D QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors resulted in a model with a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. The model was further validated with an external test set, yielding an r²_pred of 0.7983. researchgate.net Similarly, 3D-QSAR models for 2,6,9-trisubstituted purines showed high q² (0.791 and 0.745) and r² (0.969 and 0.959) values, indicating their reliability. mdpi.com

The following table presents key statistical parameters used in the validation of QSAR models:

| Parameter | Description | Acceptable Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | > 0.6 nih.gov |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| r²_pred (Predictive r²) | Measures the predictive ability of the model for an external test set. | High value is desirable |

| F-test value | Indicates the statistical significance of the model. | High value is desirable |

| Standard Error of Estimate (SEE) | Measures the absolute error of the model. | Low value is desirable |

Once validated, these QSAR models can be confidently used to predict the biological activity of novel this compound derivatives, accelerating the discovery of new drug candidates. nih.gov

Computational and Theoretical Investigations of N 1 Phenylethyl 9h Purin 6 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are employed to determine the electronic structure, molecular geometry, and various physicochemical descriptors. For a molecule like N-(1-phenylethyl)-9H-purin-6-amine, these calculations would elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of the molecule, which are critical for identifying potential sites for electrophilic and nucleophilic attack, as well as for non-covalent interactions like hydrogen bonding.

While specific data for this compound is not available, a typical output of such calculations for a purine (B94841) derivative would include the parameters shown in the hypothetical table below.

Table 1: Representative Quantum Chemical Descriptors for a Purine Derivative

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy | Varies (e.g., in Hartrees) | Represents the total electronic energy of the molecule at its optimized geometry. |

| HOMO Energy | Negative value (e.g., -6.5 eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Negative or small positive value (e.g., -1.2 eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Positive value (e.g., 5.3 eV) | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Varies (e.g., in Debye) | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or a nucleic acid.

Ligand-Receptor Binding Predictions (e.g., plant cytokinin receptors, specific enzyme active sites)

Given the structural similarity of this compound to N6-substituted adenines, a primary area of interest for molecular docking studies would be its interaction with plant cytokinin receptors. Cytokinins are a class of plant hormones that play a central role in cell division and differentiation. Their signaling is initiated by binding to histidine kinase receptors, such as the Arabidopsis receptors AHK2, AHK3, and CRE1/AHK4. nih.gov

Molecular docking studies on N6-benzyladenine (a related cytokinin) and its derivatives have provided valuable insights into the binding mechanisms. nih.gov These studies typically involve docking the ligand into the binding pocket of the receptor and scoring the different binding poses based on factors like intermolecular energies and geometric complementarity. The results can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts with the ligand. For instance, studies have shown that substituents on the purine ring can significantly affect the binding affinity and specificity for different receptor isoforms. nih.gov The introduction of a halogen at the 2-position of the adenine (B156593) ring, for example, has been shown to increase the ligand's activity towards the AHK3 receptor. nih.gov

A hypothetical docking study of this compound with a cytokinin receptor might yield results as summarized in the table below.

Table 2: Illustrative Molecular Docking Results for this compound with a Cytokinin Receptor

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Binding Energy | e.g., -8.5 kcal/mol | A lower binding energy suggests a more favorable and stable interaction. |

| Key Interacting Residues | e.g., Thr286, Leu287, Phe290 | Identifies specific amino acids in the receptor's active site that are crucial for binding. |

| Hydrogen Bonds | e.g., with the N1 and N3 atoms of the purine ring | Highlights the critical hydrogen bonding network that stabilizes the ligand-receptor complex. |

| Hydrophobic Interactions | e.g., with the phenylethyl group | Shows the contribution of non-polar interactions to the overall binding affinity. |

Conformational Analysis and Stability of the Compound

The three-dimensional conformation of this compound is a critical determinant of its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of the molecule in different environments (e.g., in vacuum, in a solvent, or when bound to a receptor). The flexibility of the phenylethyl side chain allows the molecule to adopt various spatial arrangements.

Molecular dynamics simulations can be used to explore the conformational landscape of the compound over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility, stability, and the probabilities of adopting different conformations. Understanding the preferred conformation is essential, as the bioactive conformation (the one that binds to the receptor) may not be the lowest energy conformation in an unbound state.

In Silico Prediction of Biological Interactions and Theoretical Applications (Non-Human Context)

Beyond predicting binding to specific receptors, computational methods can be used to forecast a broader range of biological interactions and properties in a non-human context, such as in plants or microorganisms. In silico tools can predict various pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET) and potential biological activities. acs.org

For a compound like this compound, in silico predictions could be applied to:

Predicting Cytokinin-like Activity: Based on its structural features, predictive models can estimate its potential to act as a cytokinin agonist or antagonist.

Identifying Potential Off-Target Interactions: Screening the compound against a panel of known protein structures can help identify potential unintended binding partners, which could be useful in understanding its broader biological effects in plants.

Predicting Transportability: The ability of the compound to be transported across plant membranes can be predicted based on its physicochemical properties. Studies have shown that purine transporters, such as those from the PUP family in Arabidopsis, can mediate the transport of cytokinins. nih.gov In silico models could assess the likelihood of this compound being a substrate for such transporters.

These computational predictions serve as a valuable starting point for experimental validation, guiding the design of more focused and efficient laboratory studies.

Advanced Analytical Methodologies for the Characterization and Detection of N 1 Phenylethyl 9h Purin 6 Amine

Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of N-(1-phenylethyl)-9H-purin-6-amine, enabling its separation from complex mixtures, assessment of its purity, and determination of its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound and related compounds. The development of a robust HPLC method involves the careful optimization of several parameters to ensure specificity, sensitivity, linearity, accuracy, and precision. scispace.comnih.gov

A common approach utilizes a reverse-phase C18 column. scispace.comnih.gov Method optimization includes screening for the optimal mobile phase composition, which often involves a gradient system of solvents like acetonitrile, methanol, and water to achieve efficient separation. scispace.comjrespharm.com The flow rate is another critical parameter that is adjusted to obtain symmetric peaks with appropriate retention times. scispace.com For detection, a UV detector is frequently employed, with the wavelength set at the maximum absorbance of the analyte, such as 254 nm. nih.gov

Validation of the HPLC method is crucial and is performed according to established guidelines. This process confirms that the analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. academicjournals.org

Linearity: The production of results that are directly proportional to the concentration of the analyte in a given range. academicjournals.org

Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively. scispace.com Acceptable values for percent recovery and relative standard deviation (%RSD) are typically in the range of 98–102% and not more than 2.0%, respectively. scispace.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The table below summarizes typical parameters for an HPLC method developed for a related compound, phenylethyl resorcinol, which can serve as a starting point for this compound analysis.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Methanol:Water (40:20:40 v/v/v) scispace.com |

| Flow Rate | 0.8 mL/min scispace.com |

| Injection Volume | 20 µL nih.gov |

| Detection | UV at 254 nm nih.gov |

| Column Temperature | 25°C nih.gov |

| Retention Time | ~4.620 min scispace.com |

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. For compounds that are not sufficiently volatile, derivatization may be necessary to increase their volatility and thermal stability.

Direct liquid injection is a common sample introduction technique for a wide range of analytes. restek.com The use of a triple quadrupole mass spectrometer (GC-MS/MS) is often recommended for its high sensitivity and selectivity, which is crucial for detecting low levels of the compound and minimizing matrix interferences. restek.com Method development in GC-MS involves optimizing the temperature program of the GC oven, selecting an appropriate capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column), and defining the mass spectrometer's acquisition parameters. restek.comhmdb.ca

For quantitative analysis, the method is validated for linearity, with correlation coefficients (r²) typically exceeding 0.99. restek.com The limits of detection (LOD) can reach the low parts-per-billion (ppb) range, demonstrating the high sensitivity of the technique. restek.com

Spectroscopic Methods for Structural Elucidation and Molecular Interaction Studies

Spectroscopic techniques are vital for determining the precise chemical structure of this compound and for investigating its interactions with biological targets at a molecular level.

Nuclear Magnetic Resonance (NMR) for Conformational and Binding Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, specific signals corresponding to the protons on the purine (B94841) ring, the phenyl group, the ethyl chain, and the amine group can be identified and assigned. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. rsc.org The chemical shifts of the carbon atoms are indicative of their hybridization state and the electronegativity of attached atoms. careerendeavour.com

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish connectivity between protons and to determine spatial proximities, which is crucial for conformational analysis. researchgate.net These techniques are also valuable for studying binding interactions with biomolecules, as changes in chemical shifts upon binding can identify the parts of the molecule involved in the interaction.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Phenylethylamine (B125046) Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH) | 53.4 |

| C2 (CH₃) | 25.1 |

| C3 (Aromatic C-ipso) | 144.9 |

| C4 (Aromatic C-ortho) | 126.6 |

| C5 (Aromatic C-meta) | 128.4 |

| C6 (Aromatic C-para) | 128.9 |

Note: These are predicted values for the 1-phenylethylamine portion and may vary in the full this compound molecule.

Mass Spectrometry (MS) for Metabolite Profiling and High-Resolution Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which allows for the determination of the elemental formula of the compound and its metabolites.

When coupled with a chromatographic separation technique like HPLC or GC (i.e., LC-MS or GC-MS), MS can be used for metabolite profiling. This involves identifying and quantifying the products of the compound's metabolism in biological systems. The fragmentation pattern of the parent ion in the mass spectrometer provides valuable structural information that aids in the identification of unknown metabolites.

The ionization method is a key consideration in MS analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules in LC-MS, while electron ionization (EI) is a harder technique often used in GC-MS that produces more fragmentation.

Table 3: High-Resolution Mass Spectrometry Data for a Related Purine Derivative

| Compound | Calculated m/z | Found m/z |

| C18H21ClN6 | 356.1516 | 356.1523 |

This data for a different purine derivative illustrates the high accuracy of HRMS. rsc.org

X-ray Crystallography of Compound-Biomolecule Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state. While obtaining a crystal structure of this compound itself is valuable, the real power of this technique lies in its ability to elucidate the structure of the compound when it is bound to a biological macromolecule, such as a protein or a nucleic acid.

To perform this analysis, a complex of the compound and the biomolecule must be crystallized. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is used to calculate the electron density map of the complex. This map is then interpreted to build a detailed atomic model of the compound bound to its target. This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's biological activity. This knowledge can guide the rational design of more potent and selective analogs. Although specific X-ray crystallography data for this compound in a complex is not publicly available, the technique has been successfully applied to similar purine derivatives and their complexes.

Development of Biosensors and Immunoassays for Specific Detection in Research Matrices

The rapid and specific detection of this compound in complex research matrices is crucial for understanding its biological roles and potential applications. While traditional chromatographic techniques provide high accuracy, they can be time-consuming and require extensive sample preparation. Consequently, there is a growing interest in the development of advanced analytical methodologies such as biosensors and immunoassays, which offer the potential for rapid, sensitive, and selective on-site analysis. Although specific biosensors and immunoassays for this compound are not yet widely reported in scientific literature, significant progress has been made in developing these technologies for structurally related purine derivatives, particularly cytokinins. These advancements provide a strong foundation for the future development of specific detection methods for this compound.

Electrochemical Biosensors

Electrochemical biosensors have emerged as a promising tool for the detection of purine derivatives due to their high sensitivity, rapid response, and potential for miniaturization. nih.govnih.gov These sensors typically rely on the specific interaction between a biological recognition element and the target analyte, which is then converted into a measurable electrical signal.

One innovative approach involves the use of protein domains as recognition elements. For instance, an electrochemical biosensor for cytokinins has been developed utilizing the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of Arabidopsis thaliana histidine kinase 4 (AHK4). nih.gov In this system, the binding of a cytokinin to the AHK4 CHASE domain induces dimerization, which alters the electron transfer between a ferrocene (B1249389) mediator and the electrode surface. This change in the electrochemical signal allows for the quantification of the cytokinin. nih.gov This principle could be adapted for this compound by identifying a protein that specifically binds to it.

Another strategy involves the use of enzymes that metabolize purine derivatives. For example, biosensors have been developed that utilize xanthine (B1682287) oxidase to detect purine metabolites like xanthine and hypoxanthine (B114508). researchgate.net A similar approach could be envisioned for this compound if a specific enzyme capable of acting on it is identified.

The performance of electrochemical biosensors can be significantly enhanced through the use of nanomaterials. A three-dimensional nanograss electrochemical sensor has been developed for the cytokinin trans-Zeatin riboside, demonstrating the potential for high sensitivity in the nanomolar range. dtu.dk Such nanostructured electrodes provide a larger surface area for the immobilization of recognition elements, leading to improved signal amplification. dtu.dk

| Biosensor Type | Recognition Element | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |

| Electrochemical | AHK4 CHASE Domain | Cytokinin | 50-400 nM | 1.5 nM | nih.gov |

| Electrochemical | Aptamer | trans-Zeatin riboside | Not Reported | Nanomolar Range | dtu.dk |

| Electrochemical | Xanthine Oxidase | Xanthine, Uric Acid | Not Reported | Not Reported | researchgate.net |

This table presents data for biosensors developed for related purine derivatives, illustrating the potential for developing similar sensors for this compound.

Aptamer-Based Biosensors (Aptasensors)

Aptamers, which are single-stranded DNA or RNA molecules, offer a compelling alternative to antibodies and proteins as recognition elements in biosensors. frontiersin.orgmdpi.com They can be engineered to bind to a wide range of target molecules, including small molecules like purine derivatives, with high affinity and specificity. frontiersin.org The development of aptasensors for small molecules is a rapidly growing field, with various transduction methods available, including fluorescence and electrochemical detection. researchgate.netmdpi.comnih.gov

The binding of the target molecule to the aptamer can induce a conformational change, which can be translated into a detectable signal. researchgate.net For example, a fluorogenic aptasensor can be designed where the binding of the target molecule causes a change in fluorescence intensity. mdpi.com Similarly, in an electrochemical aptasensor, the target-induced conformational change can alter the electron transfer at an electrode surface. researchgate.net

While specific aptamers for this compound have not yet been described, the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process could be employed to generate them. The successful development of aptasensors for other small molecules, such as the toxin aflatoxin B1 and the energy currency ATP, highlights the feasibility of this approach. frontiersin.orgnih.gov

Immunoassays

Immunoassays are analytical methods that utilize the highly specific binding between an antibody and its antigen to detect and quantify target molecules. These assays are widely used in various fields due to their high sensitivity and specificity. The development of an immunoassay for this compound would require the production of monoclonal or polyclonal antibodies that specifically recognize this compound.

Studies on N6-substituted adenosine (B11128) derivatives have shown that the immune system can distinguish between even closely related structures. For example, stereoselectivity in binding has been observed for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at rat A3 adenosine receptors, indicating that specific antibodies could likely be generated. nih.gov

Once specific antibodies are available, various immunoassay formats could be developed, including:

Enzyme-Linked Immunosorbent Assay (ELISA): A widely used format where the antibody is immobilized on a solid surface, and the detection is achieved using an enzyme-linked secondary antibody that generates a colorimetric or chemiluminescent signal.

Radioimmunoassay (RIA): A highly sensitive technique that uses a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to the antibody.

Lateral Flow Immunoassay (LFIA): A rapid and user-friendly format, often used in point-of-care testing, where the detection of the analyte results in the appearance of a colored line on a test strip.

The development of such immunoassays would provide powerful tools for the high-throughput screening and quantification of this compound in diverse research matrices.

Q & A

Q. What are the recommended synthetic routes for N-(1-phenylethyl)-9H-purin-6-amine, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include alkylation of the purine core at the N9 position using 1-phenylethyl halides under basic conditions (e.g., NaH/DMF). Optimize yield by:

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

- Monitoring temperature (60–80°C) and pressure to suppress side reactions .

- Using high-performance liquid chromatography (HPLC) to track intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tautomeric forms of This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify tautomeric equilibria by analyzing chemical shifts of NH protons and carbon resonances .

- X-ray Crystallography : Resolve bond lengths and angles to confirm dominant tautomers .

- IR Spectroscopy : Detect NH stretching vibrations (3200–3500 cm⁻¹) to differentiate tautomeric states .

Q. How should researchers assess the stability of This compound under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 1–4 weeks.

- Quantify degradation products using LC-MS/MS and compare with controls.

- Use kinetic modeling to predict shelf-life under standard lab conditions .

Q. What in vitro assays are suitable for preliminary screening of This compound's biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against nucleic acid-metabolizing enzymes (e.g., adenosine deaminase) at 10–100 μM concentrations using fluorometric assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Binding Studies : Employ surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can contradictions in biological activity data for This compound across assay conditions be resolved?

- Methodological Answer :

- Systematic Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) with internal controls .

- Meta-Analysis : Compare data across studies using tools like Rosetta Resolver to identify confounding variables (e.g., solvent polarity, cell line variability) .

- Proteomic Profiling : Identify off-target interactions via pull-down assays coupled with mass spectrometry .

Q. What computational and experimental strategies elucidate the binding mechanism of This compound with nucleic acid-metabolizing enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., adenosine kinase) .

- Site-Directed Mutagenesis : Validate predicted binding residues (e.g., His92 in adenosine deaminase) via kinetic assays .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm docking predictions .

Q. How can structure-activity relationship (SAR) studies guide the design of This compound analogs with enhanced activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methyl groups at the phenyl ring to modulate lipophilicity .

- Bioisosteric Replacement : Replace the phenylethyl group with furan or thiophene derivatives to improve solubility .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points (e.g., hydrogen-bond donors) .

Q. What advanced analytical methods ensure high purity of This compound for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.